
Dacliximab
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daclizumab is a humanized monoclonal antibody that targets CD25, the alpha subunit of the high-affinity interleukin-2 receptor. It was initially approved by the US Food and Drug Administration in 1997 for the prevention of rejection in renal transplant patients . Daclizumab has also been used in the treatment of relapsing-remitting multiple sclerosis .
準備方法
Daclizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable host cell, such as Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody . The antibody is subsequently purified using a series of chromatography steps to ensure high purity and yield .
化学反応の分析
Daclizumab, being a monoclonal antibody, primarily undergoes protein-specific reactions rather than small molecule chemical reactions. It can be subject to oxidation, reduction, and glycosylation modifications. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and glycosylation enzymes . The major products formed from these reactions are modified forms of the antibody with altered biological activity .
科学的研究の応用
Organ Transplantation
Dacliximab's primary application in immunology is in preventing acute rejection in kidney transplant recipients. By binding to CD25, it inhibits T-cell activation and proliferation, thereby reducing the immune response against the transplanted organ. Clinical studies have demonstrated its efficacy when used alongside other immunosuppressants, showing a significant reduction in rejection rates compared to placebo groups .
Autoimmune Diseases
Recent research has investigated this compound's potential in treating autoimmune diseases due to its immunomodulatory effects. For example, studies have suggested its efficacy in conditions like multiple sclerosis (MS), where it may reduce relapse rates and brain inflammation by modulating T-cell responses .
Case Study: Multiple Sclerosis
- Study Design : A randomized controlled trial evaluated daclizumab's effectiveness as a monotherapy and in combination with interferon beta.
- Results : Patients receiving daclizumab showed significant reductions in relapse rates and improvements on clinical scales such as the Expanded Disability Status Scale (EDSS) after six months of treatment .
- Adverse Effects : The most common side effects included infections and liver enzyme elevations; however, these were manageable with standard therapies .
Multiple Sclerosis Treatment
This compound has been specifically studied for its role in treating relapsing forms of multiple sclerosis. It works by blocking IL-2 signaling pathways, which are crucial for T-cell activation. This mechanism helps reduce the inflammatory processes associated with MS.
Clinical Trials Overview
- Trial Name : CHOICE Study
- Participants : 230 patients with relapsing-remitting MS.
- Duration : 24 weeks.
- Endpoints :
- Primary: Number of new or enlarged gadolinium-enhancing lesions on MRI.
- Secondary: Clinical outcomes measured by EDSS and relapse rates.
Group | New Lesions (Mean) | Relapse Rate (%) | EDSS Progression (%) |
---|---|---|---|
Interferon Beta | 4.75 | 36 | 13 |
This compound + IFN Low | 3.58 | 19 | 6 |
This compound + IFN High | 1.32 | 20 | 8 |
Results indicate that both low and high doses of daclizumab significantly reduced new lesion formation compared to interferon beta alone .
作用機序
Daclizumab exerts its effects by binding to CD25, the alpha subunit of the high-affinity interleukin-2 receptor on the surface of activated T cells . This binding prevents interleukin-2 from interacting with its receptor, thereby inhibiting the proliferation and activation of T cells . Daclizumab also increases the availability of interleukin-2 for binding to intermediate-affinity receptors on natural killer cells, leading to their expansion and enhanced immune regulation .
類似化合物との比較
Daclizumab is similar to other monoclonal antibodies that target the interleukin-2 receptor, such as basiliximab . daclizumab is unique in its ability to modulate both T cells and natural killer cells, providing a broader immunomodulatory effect . Other similar compounds include tocilizumab and rituximab, which target different components of the immune system but share the common goal of modulating immune responses .
特性
CAS番号 |
152923-56-3 |
---|---|
分子式 |
C9H13ClFNO |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。